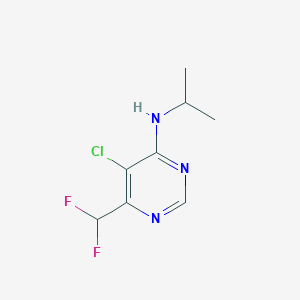

5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chlor-6-(Difluormethyl)-N-Isopropylpyrimidin-4-amin ist ein Pyrimidinderivat, das für seine signifikante biologische Aktivität bekannt ist. Pyrimidinderivate, einschließlich Pyrimidinamine, werden in der pharmazeutischen und landwirtschaftlichen Chemie aufgrund ihrer vielfältigen Anwendungen, insbesondere als Fungizide und Akarizide, intensiv untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ein übliches Verfahren ist die Suzuki-Miyaura-Kupplungsreaktion, eine weit verbreitete Übergangsmetall-katalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Reaktion ist für ihre milden Bedingungen und ihre Toleranz gegenüber funktionellen Gruppen bekannt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung beinhalten oft die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen Einzelheiten dieser Verfahren sind Eigentum der produzierenden Unternehmen und werden in der Regel nicht in der öffentlichen Literatur veröffentlicht.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Chlor-6-(Difluormethyl)-N-Isopropylpyrimidin-4-amin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und den funktionellen Gruppen ab, die in der Verbindung vorhanden sind.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Pyrimidinring einführen können.

Wissenschaftliche Forschungsanwendungen

5-Chlor-6-(Difluormethyl)-N-Isopropylpyrimidin-4-amin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität, einschließlich antifungizider und akarizider Eigenschaften, untersucht

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Pilzinfektionen.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-6-(Difluormethyl)-N-Isopropylpyrimidin-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Dieser Wirkmechanismus unterscheidet sich von anderen kommerziellen Fungiziden, was ihn zu einem wertvollen Werkzeug im Management von Resistenzen macht .

Wirkmechanismus

The mechanism of action of 5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets. This mode of action is different from other commercial fungicides, making it a valuable tool in managing resistance .

Vergleich Mit ähnlichen Verbindungen

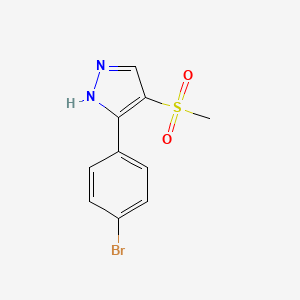

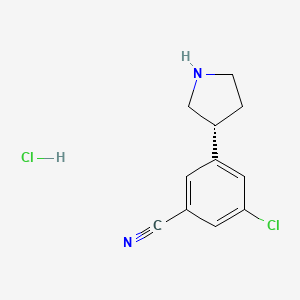

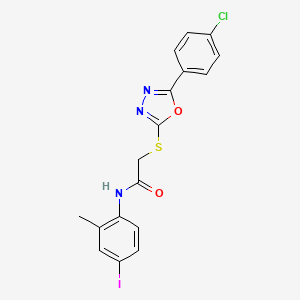

Ähnliche Verbindungen

Einzigartigkeit

5-Chlor-6-(Difluormethyl)-N-Isopropylpyrimidin-4-amin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm eine eindeutige biologische Aktivität und chemische Eigenschaften verleiht. Seine Fähigkeit, als mitochondrialer Komplex-I-Elektronentransportinhibitor zu wirken, unterscheidet ihn von anderen Fungiziden und Akariziden .

Eigenschaften

Molekularformel |

C8H10ClF2N3 |

|---|---|

Molekulargewicht |

221.63 g/mol |

IUPAC-Name |

5-chloro-6-(difluoromethyl)-N-propan-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C8H10ClF2N3/c1-4(2)14-8-5(9)6(7(10)11)12-3-13-8/h3-4,7H,1-2H3,(H,12,13,14) |

InChI-Schlüssel |

NMZVELGFAIRNQL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC1=NC=NC(=C1Cl)C(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)

![5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)

![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)

![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)